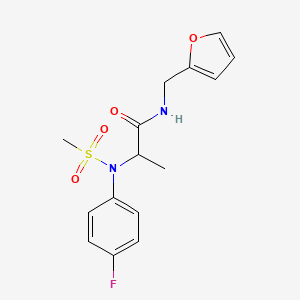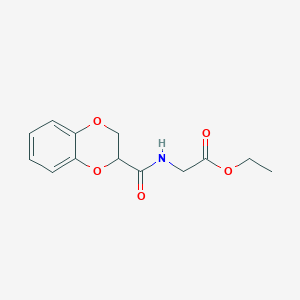
2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid is an organic compound characterized by the presence of an acetyloxy group, a bromine atom, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid typically involves multiple steps, starting from a suitable benzoic acid derivative. One common method involves the bromination of 3-nitrobenzoic acid to introduce the bromine atom at the 5-position. This is followed by acetylation to introduce the acetyloxy group at the 2-position. The reaction conditions often include the use of bromine or a brominating agent, acetic anhydride, and a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The acetyloxy group can be hydrolyzed to yield the corresponding hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Substitution: Formation of 2-(Acetyloxy)-5-amino-3-nitrobenzoic acid.
Reduction: Formation of 2-(Acetyloxy)-5-bromo-3-aminobenzoic acid.
Hydrolysis: Formation of 2-hydroxy-5-bromo-3-nitrobenzoic acid.
Scientific Research Applications
2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The acetyloxy group can act as a prodrug moiety, releasing the active compound upon hydrolysis. The bromine and nitro groups can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Acetyloxy)benzoic acid:
5-Bromo-2-hydroxybenzoic acid: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
3-Nitrobenzoic acid: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Uniqueness
2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the acetyloxy group allows for potential prodrug applications, while the bromine and nitro groups provide sites for further chemical modifications .
Properties
Molecular Formula |
C9H6BrNO6 |
|---|---|
Molecular Weight |
304.05 g/mol |
IUPAC Name |
2-acetyloxy-5-bromo-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H6BrNO6/c1-4(12)17-8-6(9(13)14)2-5(10)3-7(8)11(15)16/h2-3H,1H3,(H,13,14) |
InChI Key |
JVLDXYUWZWVKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12487377.png)


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12487393.png)
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12487403.png)
![6-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12487414.png)
![Methyl [(3,5-dichlorophenyl)sulfonyl]acetate](/img/structure/B12487427.png)


![5-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12487437.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate](/img/structure/B12487440.png)
![3-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487445.png)

![7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12487453.png)
